

4-Chloro-2-fluoro-5-methoxypyridine safety data sheet SDS

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Compound of Interest

Compound Name: *4-Chloro-2-fluoro-5-methoxypyridine*

CAS No.: *1227502-63-7*

Cat. No.: *B11808670*

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Technical Guide: 4-Chloro-2-fluoro-5-methoxypyridine

Safety, Reactivity, and Strategic Application in Medicinal Chemistry

Executive Summary

4-Chloro-2-fluoro-5-methoxypyridine (CAS: 1227502-63-7) is a high-value heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal reactivity profile: the highly labile 2-fluoro substituent allows for mild nucleophilic aromatic substitution (S_NAr), while the 4-chloro and 5-methoxy motifs provide handles for subsequent cross-coupling and electronic modulation.

This guide moves beyond standard safety data, integrating critical handling protocols with reactivity insights to ensure both personnel safety and experimental success.

Part 1: Chemical Identity & Physiochemical

Profile[1]

Property	Specification
Chemical Name	4-Chloro-2-fluoro-5-methoxypyridine
CAS Number	1227502-63-7
Molecular Formula	C ₆ H ₅ ClFNO
Molecular Weight	161.56 g/mol
Appearance	White to off-white crystalline solid (typically)
Boiling Point	219.2 ± 35.0 °C (Predicted at 760 mmHg)
Density	1.315 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
LogP	~1.9 (Predicted)

Part 2: Hazard Identification & Risk Assessment (GHS)

Expert Insight: While specific toxicological data for this exact isomer is limited, "read-across" analysis from structurally analogous halogenated pyridines (e.g., 2-fluoro-4-chloropyridine) dictates a conservative safety profile. The activated 2-fluoro position acts as a potent alkylating agent, suggesting potential for skin sensitization and mucous membrane irritation.

GHS Classification (Derived)

- Signal Word:WARNING
- Skin Corrosion/Irritation: Category 2 (H315)[2][3]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)

- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
- Acute Toxicity (Oral): Category 4 (H302) - Treat as harmful if swallowed.

Hazard Statements & Precautionary Logic

- H315 / H319: Causes skin and serious eye irritation.[4]
 - Mechanism:[2][4][5] The electrophilic C2 center can react with nucleophilic residues (amines, thiols) in biological tissue.
- H335: May cause respiratory irritation.[2][4][6]
 - Control: All solid handling must occur within a certified chemical fume hood to prevent inhalation of dust/aerosols.

Part 3: Synthetic Utility & Reactivity Profile

The Core Advantage: Orthogonal Selectivity The value of **4-Chloro-2-fluoro-5-methoxypyridine** lies in the reactivity difference between the C2-Fluorine and C4-Chlorine.

- Primary Reactivity (C2-F): The nitrogen atom in the pyridine ring exerts a strong inductive effect, making the C2 position highly electrophilic. Fluorine, being highly electronegative, further activates this position for S_NAr reactions.[7]
- Secondary Reactivity (C4-Cl): The C4 position is less activated. Consequently, nucleophiles will selectively displace the C2-Fluorine first under mild conditions.
- Tertiary Modulation (C5-OMe): The methoxy group is electron-donating. While it slightly deactivates the ring compared to a nitro-pyridine, it prevents over-reaction, allowing for controlled synthesis.

Visualization: Reactivity Workflow

The following diagram illustrates the decision logic for selective functionalization.



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Figure 1: Chemoselective pathways. Path A (S_NAr) is kinetically favored due to the high lability of the C2-F bond.

Part 4: Experimental Protocols

Protocol 1: Selective S_NAr Displacement (C2-Functionalization)

Objective: To displace the C2-Fluorine with a primary amine while retaining the C4-Chlorine.

Reagents:

- **4-Chloro-2-fluoro-5-methoxypyridine** (1.0 equiv)
- Primary Amine (1.1 equiv)
- DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
- Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a reaction vial with **4-Chloro-2-fluoro-5-methoxypyridine** (1.0 eq) and dissolve in anhydrous DMSO (0.2 M concentration).
- Addition: Add DIPEA (2.0 eq) followed by the amine (1.1 eq).
 - Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.

- Reaction: Stir at Room Temperature for 2-4 hours.
 - Validation: Monitor by LC-MS. You should observe the disappearance of the parent mass and formation of the product (M+Amine-HF).
 - Why RT? Heating (>60°C) may encourage competitive substitution at the C4-Cl position or bis-substitution.
- Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over Na₂SO₄, and concentrate.

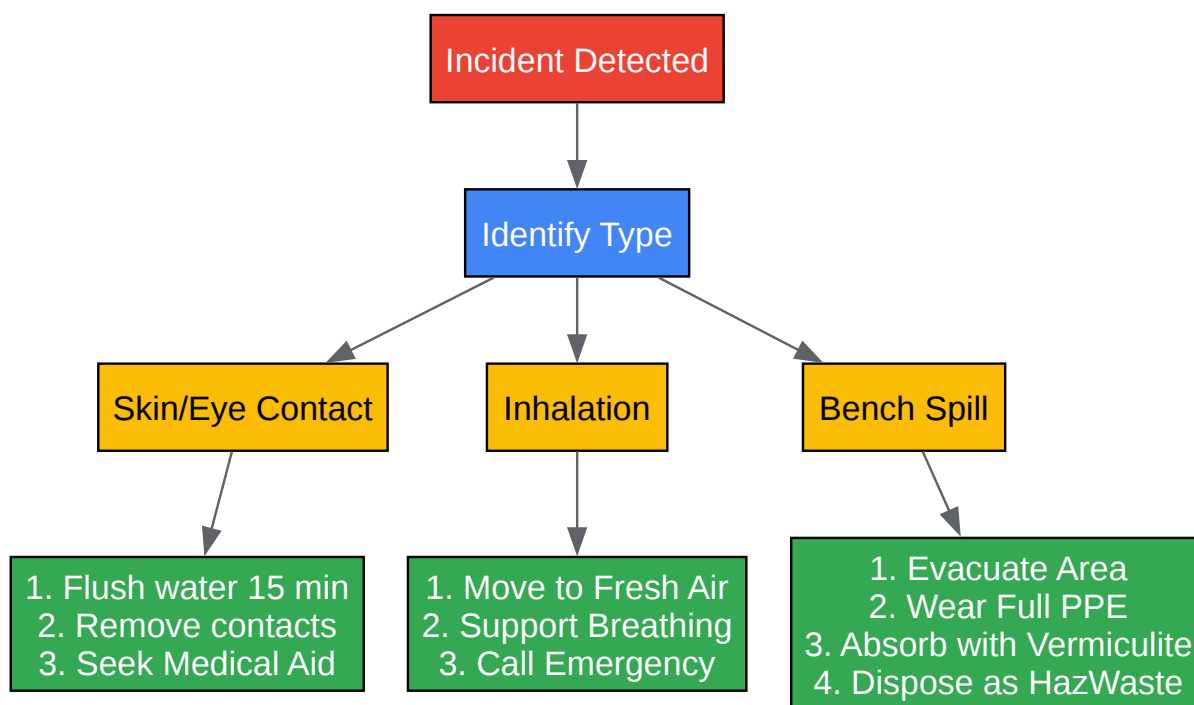
Protocol 2: Stability & Storage

- Hygroscopicity: Fluorinated pyridines can be hygroscopic. Moisture can hydrolyze the C2-F bond to form the pyridone (2-hydroxy derivative).
- Storage Rule: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Container: Tightly sealed glass vial with a Teflon-lined cap.

Part 5: Emergency Response & Waste Management

Decision Logic: Spill Response

This logic tree ensures immediate, safe decision-making during accidental release.



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Figure 2: Emergency response decision tree for exposure and spill management.

Waste Disposal[6]

- Classification: Halogenated Organic Waste.
- Prohibition: Do NOT dispose of down the drain. The compound is toxic to aquatic life (based on general pyridine ecotoxicity).
- Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF and HCl gases generated during combustion).

References

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